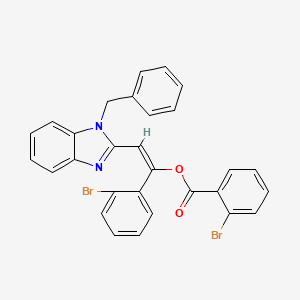![molecular formula C16H16Cl3N5O B5376768 2-[4-(2-pyrimidinyl)-1-piperazinyl]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5376768.png)
2-[4-(2-pyrimidinyl)-1-piperazinyl]-N-(2,4,5-trichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-pyrimidinyl)-1-piperazinyl]-N-(2,4,5-trichlorophenyl)acetamide, commonly known as TPCA-1, is a small molecule inhibitor that has shown great potential in scientific research applications. TPCA-1 is a potent inhibitor of the nuclear factor-kappa B (NF-κB) pathway, a signaling pathway that plays a critical role in inflammation, immune response, and cancer development.
Mécanisme D'action
TPCA-1 works by inhibiting the activation of the NF-κB pathway, a signaling pathway that plays a critical role in inflammation, immune response, and cancer development. NF-κB is activated by various stimuli, including cytokines, growth factors, and stress signals, and plays a key role in regulating the expression of genes involved in cell survival, proliferation, and inflammation. TPCA-1 inhibits the activation of NF-κB by blocking the phosphorylation of the inhibitor of κB (IκB), a protein that binds to NF-κB and prevents its activation.
Biochemical and Physiological Effects:
TPCA-1 has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of cell apoptosis, and suppression of inflammation and immune response. TPCA-1 has also been shown to inhibit angiogenesis, the process by which new blood vessels form, which is critical for the growth and metastasis of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TPCA-1 is its high potency and specificity for the NF-κB pathway, making it a valuable tool for studying the role of NF-κB in various diseases. TPCA-1 has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for therapeutic applications. However, one of the limitations of TPCA-1 is its limited solubility in aqueous solutions, which can make it difficult to use in some experimental settings.
Orientations Futures
There are several future directions for the study of TPCA-1. One area of research is the development of more potent and selective inhibitors of the NF-κB pathway, which could have greater therapeutic potential. Another area of research is the study of the role of TPCA-1 in combination with other drugs, such as chemotherapy and radiation therapy, which could enhance their efficacy. Finally, the use of TPCA-1 in preclinical and clinical studies for the treatment of cancer, inflammation, and autoimmune disorders is an important area of future research.
Méthodes De Synthèse
TPCA-1 can be synthesized using a variety of methods, including the reaction of 2,4,5-trichloroacetophenone with piperazine and 2-chloropyrimidine. Another method involves the reaction of 2,4,5-trichloroacetophenone with piperazine and 2-amino-4-chloropyrimidine. Both methods result in the formation of TPCA-1 with high purity and yield.
Applications De Recherche Scientifique
TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, TPCA-1 has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. TPCA-1 has also been shown to enhance the efficacy of chemotherapy and radiation therapy. In inflammation and autoimmune disorders, TPCA-1 has been shown to reduce inflammation and suppress the immune response, making it a promising candidate for the treatment of rheumatoid arthritis, multiple sclerosis, and other autoimmune disorders.
Propriétés
IUPAC Name |
2-(4-pyrimidin-2-ylpiperazin-1-yl)-N-(2,4,5-trichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl3N5O/c17-11-8-13(19)14(9-12(11)18)22-15(25)10-23-4-6-24(7-5-23)16-20-2-1-3-21-16/h1-3,8-9H,4-7,10H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAXTFAPJLONSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5376692.png)
![N-(2-fluorophenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5376695.png)
![N-(2-furylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5376712.png)
![1'-(cyclopropylcarbonyl)-N-[2-(6-methylpyridin-2-yl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5376717.png)

![N-{2-[methyl(methylsulfonyl)amino]ethyl}-1,2,3,4-tetrahydroquinoline-8-carboxamide](/img/structure/B5376725.png)
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5376740.png)
![3-ethyl-5-{4-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5376742.png)

![N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5376752.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(3-pyridin-4-yl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5376774.png)
![N~3~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide](/img/structure/B5376779.png)
![3-[(allylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5376789.png)